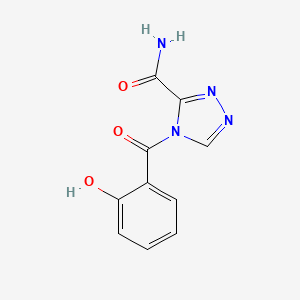
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxybenzoyl and triazole moieties in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide typically involves the condensation of 2-hydroxybenzoyl chloride with 4H-1,2,4-triazole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products Formed
Oxidation: Formation of 4-(2-oxobenzoyl)-4H-1,2,4-triazole-3-carboxamide.
Reduction: Formation of 4-(2-hydroxybenzyl)-4H-1,2,4-triazole-3-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV filters or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the triazole ring can participate in coordination with metal ions or other active sites. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-amine
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of both hydroxybenzoyl and carboxamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
62735-31-3 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
4-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-13-12-5-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
Clave InChI |
UEVZNKMMPXGSRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N2C=NN=C2C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


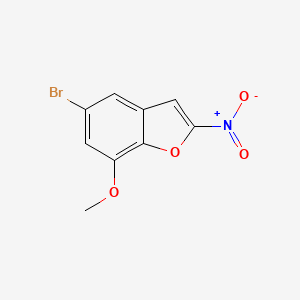
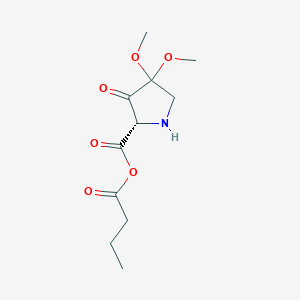

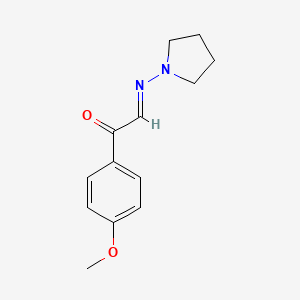
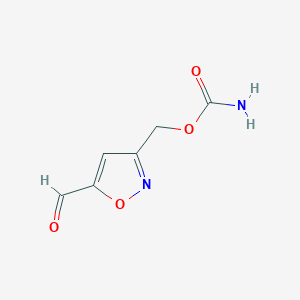
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
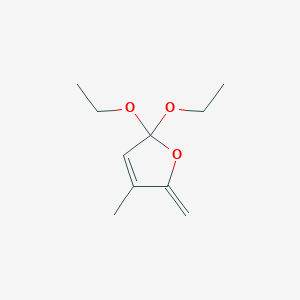
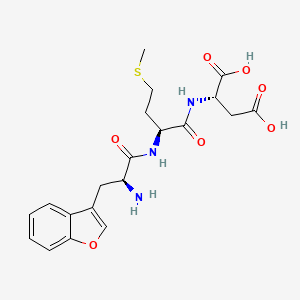
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
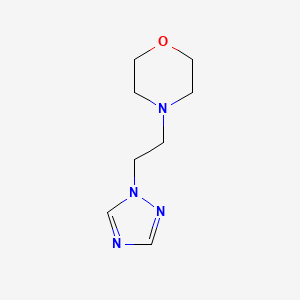
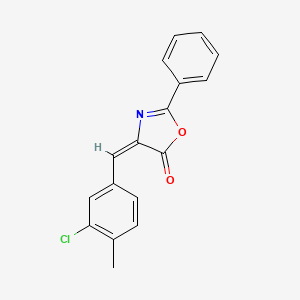
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
